molecular formula C11H16ClN B2486835 6-Methyl-1,2,3,4-tetrahydronaphthalen-2-amine;hydrochloride CAS No. 33448-19-0

6-Methyl-1,2,3,4-tetrahydronaphthalen-2-amine;hydrochloride

Cat. No.: B2486835
CAS No.: 33448-19-0
M. Wt: 197.71
InChI Key: FHGHZRCNWIZZJC-UHFFFAOYSA-N
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Description

6-Methyl-1,2,3,4-tetrahydronaphthalen-2-amine;hydrochloride, also known as Methoxetamine (MXE), is a dissociative drug that belongs to the arylcyclohexylamine class. MXE has gained popularity in the scientific community due to its unique chemical structure and potential therapeutic applications.

Scientific Research Applications

Synthesis and Structural Studies

  • Synthesis Methods : The compound has been used in various synthesis processes. For instance, it has been utilized in the synthesis of complex structures like hexahydro-1′H,2H-spiro[benzo[f]isoquinoline-1,2′-naphthalen]-1′-one, indicating its role as a versatile building block in organic synthesis (Malkova et al., 2014).
  • Molecular Structure Analysis : Studies have focused on understanding the molecular structure of derivatives of tetrahydronaphthalene, which is crucial for applications in medicinal chemistry and material science (Kaiser et al., 2023).

Chemical Reactions and Properties

  • Chemical Reaction Studies : Research has been conducted on the chemical reactions involving this compound, such as oxidation reactions and hydrostannation, providing insights into its chemical behavior and potential applications (Podestá et al., 1989).
  • Stereochemistry and Synthesis : Studies on the stereochemistry of related compounds, like the stereoselective reduction of acyl protected aminonaphthyl ketones, are essential for understanding how this chemical can be manipulated in various synthesis pathways (Wei-dong, 2013).

Pharmaceutical Research

  • Drug Synthesis and Derivatives : Its derivatives have been explored for synthesizing various drugs, indicating its potential in pharmaceutical research. For example, studies on the synthesis of dopamine receptor agonists using tetrahydronaphthalene derivatives highlight its relevance in neuropharmacology (Mcdermed et al., 1975).

Material Science and Other Applications

  • Material Science Applications : The compound's derivatives have been used in the synthesis of materials like indoles, which have wide applications ranging from organic electronics to pharmaceuticals (Yi et al., 2005).

Properties

IUPAC Name

6-methyl-1,2,3,4-tetrahydronaphthalen-2-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N.ClH/c1-8-2-3-10-7-11(12)5-4-9(10)6-8;/h2-3,6,11H,4-5,7,12H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHGHZRCNWIZZJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(CC(CC2)N)C=C1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50955076
Record name 6-Methyl-1,2,3,4-tetrahydronaphthalen-2-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50955076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33448-19-0
Record name 6-Methyl-1,2,3,4-tetrahydronaphthalen-2-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50955076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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